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Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705 Get Quote

Technical Support Center: TL-119 Structure
Welcome to the technical support center for the peptide lactone antibiotic TL-119. This

resource is designed for researchers, scientists, and drug development professionals to

address and resolve a known discrepancy in the chemical structure of TL-119 (also known as

A-3302-B).

Frequently Asked Questions (FAQs)
Q1: I have synthesized TL-119 based on the initially reported structure, but my analytical data

does not match the data for the natural product. What could be the reason for this?

A1: A key discrepancy exists between the originally proposed structure of TL-119 and its actual

structure, as confirmed through total synthesis. If your synthetic compound's physicochemical

and biological properties do not align with those of natural TL-119, it is highly probable that you

have synthesized the originally, and incorrectly, proposed structure. The error in the initial

structure elucidation was a subtle but critical one related to the stereochemistry of an amino

acid residue.

Q2: What is the specific structural difference between the originally proposed and the revised,

correct structure of TL-119?

A2: The discrepancy lies in the configuration of the threonine residue. The originally proposed

structure contained an L-threonine residue. However, subsequent chemical synthesis and re-

examination of the natural product confirmed that TL-119 actually contains a D-allo-threonine
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residue.[1] This change in stereochemistry significantly impacts the molecule's three-

dimensional shape and, consequently, its biological activity and analytical profile.

Q3: My mass spectrometry data for my synthetic TL-119 seems correct. Why doesn't it show

the structural discrepancy?

A3: Standard mass spectrometry determines the molecular weight and fragmentation pattern of

a molecule. Since L-threonine and D-allo-threonine are stereoisomers, they have the exact

same mass. Therefore, mass spectrometry alone is insufficient to distinguish between the

originally proposed and the revised structure of TL-119. More advanced techniques that are

sensitive to the three-dimensional arrangement of atoms, such as NMR spectroscopy and

circular dichroism, are required.

Q4: How does the structural revision from L-threonine to D-allo-threonine affect the biological

activity of TL-119?

A4: The specific stereochemistry of amino acid residues in a peptide antibiotic is often crucial

for its interaction with its biological target. The synthesis of the originally proposed structure of

TL-119 resulted in a compound with different biological activity compared to the natural

product.[1] This underscores the importance of the correct D-allo-threonine configuration for the

intended antibacterial effects of TL-119.

Troubleshooting Guide
This guide provides a systematic approach for researchers to determine if they are working

with the correct, revised structure of TL-119.

Step 1: Initial Assessment of Analytical Data
If you have synthesized what you believe to be TL-119, and you observe discrepancies

between your analytical data and the data reported for the natural product, particularly in

spectroscopic data sensitive to stereochemistry, you should suspect an issue with the

stereochemistry of the threonine residue.

Step 2: Comparative Data Analysis
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The following table summarizes the key differences between the originally proposed and the

revised structures of TL-119. Use this table to compare your experimental data.

Characteristic
Originally Proposed

Structure

Revised (Correct)

Structure
Significance

Threonine Residue L-Threonine D-allo-Threonine
This is the core

discrepancy.

Molecular Formula C42H57N7O9[2][3] C42H57N7O9[2][3]
Identical; MS alone is

insufficient.

Molecular Weight ~803.9 g/mol [2] ~803.9 g/mol [2]
Identical; MS alone is

insufficient.

NMR Spectroscopy

Expected specific

chemical shifts and

coupling constants for

L-Thr.

Different chemical

shifts and coupling

constants for D-aThr.

[1]

Key for distinguishing

isomers.

Circular Dichroism
Expected specific

spectral signature.

Different spectral

signature from the L-

Thr containing

peptide.[1]

Highly sensitive to

stereochemistry.

Biological Activity
Different from natural

TL-119.[1]

Matches natural TL-

119.[1]

Confirms the correct

structure.

Step 3: Experimental Verification
To definitively resolve the structural discrepancy, the following experimental protocols are

recommended.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the L-threonine and D-allo-threonine containing peptides.

Methodology:
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Dissolve a high-purity sample of the synthetic TL-119 in a suitable deuterated solvent

(e.g., DMSO-d6 or CDCl3/CD3OD mixture).

Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY,

NOESY/ROESY, and HSQC/HMBC).

Pay close attention to the chemical shifts and coupling constants of the α- and β-protons

of the threonine residue. The different spatial arrangement of the methyl and hydroxyl

groups in D-allo-threonine compared to L-threonine will result in distinct NMR parameters.

Utilize 2D NOESY or ROESY spectra to identify through-space correlations. The spatial

proximities of the threonine protons to other residues in the peptide backbone will differ

between the two stereoisomers.

Compare the obtained spectra with published data for the revised structure of TL-119 if

available, or with a synthetic standard of the revised structure.

Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structure and overall chirality of the synthetic peptide

with the natural product.

Methodology:

Prepare solutions of the synthetic TL-119 and, if possible, the natural product in a suitable

solvent (e.g., methanol or acetonitrile).

Record the CD spectra in the far-UV region (typically 190-250 nm).

The CD spectrum is highly sensitive to the overall three-dimensional structure of the

peptide, which is influenced by the stereochemistry of its constituent amino acids.

A significant difference in the shape and magnitude of the CD spectra between the

synthetic and natural products would provide strong evidence of a stereochemical

discrepancy.[1]
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Visualizing the Workflow and Structural
Discrepancy
The following diagrams illustrate the logical workflow for troubleshooting the TL-119 structure

and the key structural difference.
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Workflow for Resolving TL-119 Structural Discrepancy

Problem Identification

Investigation

Conclusion

Synthesis of Proposed TL-119 Structure

Analytical Data Mismatch with Natural Product

Mass Spectrometry Analysis

Check MW

NMR Spectroscopy (1D & 2D)

MW Correct, Check Stereochemistry

Circular Dichroism Spectroscopy

Confirm 3D Structure

Structure is Incorrect (L-Threonine)

Data Mismatch

Structure is Correct (D-allo-Threonine)

Data Match

Click to download full resolution via product page

Caption: Troubleshooting workflow for TL-119 structure.
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Key Structural Discrepancy in TL-119

L-Threonine

α-carbon

— H — COOH — NH2 — CH(OH)CH3

D-allo-Threonine

α-carbon

— H — COOH — NH2 — CH(OH)CH3

Peptide Backbone Peptide Backbone Different Stereochemistry at α and β carbons

Click to download full resolution via product page

Caption: L-Threonine vs. D-allo-Threonine in TL-119.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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